molecular formula C8H8FNO3 B15277088 2-(5-Fluoro-2-methoxypyridin-4-yl)acetic acid

2-(5-Fluoro-2-methoxypyridin-4-yl)acetic acid

Cat. No.: B15277088
M. Wt: 185.15 g/mol
InChI Key: XHUWCBYHBZIQDN-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxypyridin-4-yl)acetic acid is a chemical compound with the molecular formula C8H8FNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxypyridin-4-yl)acetic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving inert atmospheres and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(5-Fluoro-2-methoxypyridin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: Similar in structure but with different substitution patterns.

    5-Fluoro-2-methoxypyridine-4-boronic acid: A boronic acid derivative with similar functional groups.

    2-(5-Methoxypyridin-2-yl)acetic acid: Lacks the fluorine atom, leading to different chemical properties.

Uniqueness

2-(5-Fluoro-2-methoxypyridin-4-yl)acetic acid is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8FNO3/c1-13-7-2-5(3-8(11)12)6(9)4-10-7/h2,4H,3H2,1H3,(H,11,12)

InChI Key

XHUWCBYHBZIQDN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)CC(=O)O)F

Origin of Product

United States

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